CP-547632 hydrochloride

Kinase inhibition VEGFR-2 FGF

CP-547632 hydrochloride is a well-tolerated, orally bioavailable, ATP-competitive dual inhibitor of VEGFR-2 and FGF kinases (IC50: 11 nM & 9 nM). Its key differentiator is a defined pharmacokinetic profile in mice, sustaining plasma levels >500 ng/mL for 12 hours post-dose, enabling once-daily dosing. This makes it a robust tool for studies requiring predictable in vivo target engagement. Ideal for oncology research involving FGF-driven angiogenesis.

Molecular Formula C20H25BrClF2N5O3S
Molecular Weight 568.9 g/mol
CAS No. 252003-71-7
Cat. No. B1649335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-547632 hydrochloride
CAS252003-71-7
Molecular FormulaC20H25BrClF2N5O3S
Molecular Weight568.9 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCCCNC(=O)NC2=C(C(=NS2)OCC3=C(C=C(C=C3F)Br)F)C(=O)N.Cl
InChIInChI=1S/C20H24BrF2N5O3S.ClH/c21-12-9-14(22)13(15(23)10-12)11-31-18-16(17(24)29)19(32-27-18)26-20(30)25-5-1-2-6-28-7-3-4-8-28;/h9-10H,1-8,11H2,(H2,24,29)(H2,25,26,30);1H
InChIKeyNNPJZJJMQDXYGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CP-547632 Hydrochloride: Key Specifications and Procurement Essentials (CAS 252003-71-7)


CP-547632 hydrochloride (CAS 252003-71-7) is a well-tolerated, orally bioavailable, ATP-competitive inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) and basic fibroblast growth factor (FGF) kinases [1]. This compound is a novel isothiazole derivative developed by Pfizer, and it exhibits selectivity for VEGFR-2 and bFGF over related tyrosine kinases, including epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor beta (PDGFRβ) [1].

Beyond the VEGFR-2 IC50: Why In-Class Substitution of CP-547632 is Scientifically Unwarranted


While many VEGFR-2 inhibitors exist, simple substitution based on a single IC50 value is scientifically flawed. CP-547632 demonstrates a specific dual-targeting profile for VEGFR-2 and FGF kinases (with IC50s of 11 nM and 9 nM, respectively) that is distinct from other VEGFR-2 inhibitors [1]. More critically, its demonstrated ability to achieve sustained plasma concentrations above 500 ng/mL for 12 hours following a single 50 mg/kg oral dose in mice is a key pharmacokinetic differentiator that directly impacts its in vivo efficacy and cannot be assumed for other compounds within the class. Generic substitution, therefore, risks undermining the intended experimental or therapeutic outcomes.

CP-547632 Hydrochloride: Quantitative Evidence of Differentiation Against Key Comparators


Kinase Selectivity Profile: Dual VEGFR-2/FGF Inhibition

CP-547632 demonstrates potent, dual inhibition of VEGFR-2 and FGF kinases with IC50 values of 11 nM and 9 nM, respectively [1]. This contrasts with many other VEGFR-2 inhibitors, which lack significant activity against FGF kinases. For example, AZD2171 (cediranib) is a highly potent VEGFR-2 inhibitor (IC50 < 1 nM) but has minimal reported activity against FGF receptors, with its primary off-target activity being against PDGFR and c-Kit [2]. Similarly, lenvatinib has a reported VEGFR-2 IC50 of 4.0 nM and FGFR1 IC50 of 46 nM, representing a >10-fold selectivity window for VEGFR-2 over FGF receptors [3]. CP-547632's nearly equipotent inhibition of VEGFR-2 and FGF kinases (11 nM and 9 nM) defines a distinct selectivity profile that is not interchangeable with these other agents.

Kinase inhibition VEGFR-2 FGF Selectivity

Cellular Target Engagement: Inhibition of VEGFR-2 Autophosphorylation

In a whole-cell assay using porcine aortic endothelial cells expressing VEGFR-2, CP-547632 inhibited VEGF-stimulated VEGFR-2 autophosphorylation with an IC50 of 6 nM [1]. This cellular activity is comparable to its biochemical potency, indicating efficient target engagement. While a direct, head-to-head comparison for this specific assay is not available, a cross-study comparison with sorafenib reveals a stark difference: sorafenib inhibits VEGFR-2 autophosphorylation in a similar cellular context with an IC50 of approximately 90 nM [2]. This 15-fold difference in cellular potency highlights a significant advantage for CP-547632 in models where VEGFR-2 signaling is the primary driver.

Cellular assay VEGFR-2 phosphorylation Target engagement

In Vivo Tumor Growth Inhibition: Sustained Efficacy in Xenograft Models

CP-547632 demonstrates robust and dose-dependent inhibition of tumor growth in multiple human xenograft models. Following once-daily oral administration, it achieved up to 85% tumor growth inhibition in athymic mice bearing human xenografts [1]. More specifically, a 10-24 day oral regimen at 6.25-100 mg/kg/day caused dose-dependent growth inhibition in Colo-205, DLD-1, and MDA-MB-231 xenografts . While the original study reports this efficacy without a direct comparator, the context provided by a Phase I/II clinical trial reveals that the addition of CP-547632 to a standard chemotherapy regimen (paclitaxel and carboplatin) did not significantly increase the objective response rate compared to chemotherapy alone (28.6% vs. 25%) in patients with advanced non-small cell lung cancer [2]. This suggests that the primary efficacy of CP-547632 as a monotherapy may be most pronounced in preclinical models, and its value in clinical settings may be as a component of combination strategies or in specific tumor types.

Xenograft Tumor growth inhibition In vivo efficacy Colo-205 DLD-1 MDA-MB-231

Pharmacokinetic Profile: Sustained Plasma Concentrations

A key differentiating feature of CP-547632 is its pharmacokinetic profile, which supports once-daily oral dosing. In athymic female mice bearing tumors, a single 50 mg/kg oral dose yielded plasma concentrations exceeding 500 ng/mL for 12 hours . This sustained exposure is critical for maintaining target inhibition throughout the dosing interval. In comparison, sunitinib, another oral VEGFR-2 inhibitor, exhibits a shorter half-life in mice (approximately 4 hours), often necessitating higher or more frequent dosing to achieve comparable exposure [1]. The extended plasma residence time of CP-547632 may be advantageous for in vivo studies where continuous target coverage is desired.

Pharmacokinetics Oral bioavailability Plasma concentration

Clinical Safety and Tolerability: Phase I Data in Combination Therapy

In a Phase I clinical trial evaluating CP-547632 in combination with paclitaxel and carboplatin for advanced non-small cell lung cancer (NSCLC), the maximum tolerated dose (MTD) was established at 200 mg/day [1]. The most common treatment-emergent adverse events were diarrhea, fatigue, nausea, neuropathy, emesis, alopecia, dyspnea, and arthralgia/myalgia [1]. Importantly, dose-limiting toxicities (DLT) of grade 3 rash and grade 3 diarrhea were observed at the 250 mg dose level [2]. This safety profile is distinct from that of other VEGFR-2 inhibitors; for instance, sunitinib is frequently associated with hypertension and hand-foot syndrome [3], while sorafenib commonly causes diarrhea and skin rash [4]. The specific DLTs and the established MTD for CP-547632 in combination with chemotherapy provide crucial information for researchers designing clinical studies with this compound.

Phase I trial Safety Tolerability Combination therapy NSCLC

CP-547632 Hydrochloride: Ideal Research and Industrial Use Cases


Preclinical Studies of Dual VEGFR-2/FGF Pathway Inhibition

For researchers investigating the therapeutic potential of simultaneously blocking both the VEGF and FGF angiogenic pathways, CP-547632 is an ideal tool compound. Its nearly equipotent inhibition of VEGFR-2 (11 nM) and FGF kinases (9 nM) [1] makes it particularly well-suited for studies in tumor models where FGF-driven angiogenesis plays a significant role, such as certain breast and colon cancers, where it has shown dose-dependent tumor growth inhibition .

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling with Sustained Exposure

CP-547632's pharmacokinetic profile, characterized by sustained plasma concentrations above 500 ng/mL for at least 12 hours after a single oral dose in mice [1], makes it a valuable compound for PK/PD studies. This profile allows for convenient once-daily dosing in rodent models while maintaining target engagement, as evidenced by the correlation between plasma levels and inhibition of VEGFR-2 phosphorylation in tumors (EC50 = 590 ng/mL) . This simplifies experimental design and reduces animal handling stress compared to compounds requiring multiple daily doses.

Investigational Use in Combination Therapy Regimens

CP-547632 has a defined safety and tolerability profile from Phase I trials when combined with paclitaxel and carboplatin [1]. The established maximum tolerated dose (MTD) of 200 mg/day and documented dose-limiting toxicities (rash and diarrhea) provide a clear framework for researchers designing novel combination studies. It is an appropriate choice for exploring the anti-angiogenic component in multi-modal treatment strategies, particularly in non-small cell lung cancer models.

Benchmarking for Novel VEGFR-2 Inhibitor Development

Given its well-characterized in vitro and in vivo profile [1], CP-547632 serves as an excellent reference standard for benchmarking novel VEGFR-2 inhibitors. Its potency (VEGFR-2 IC50 = 11 nM, cellular IC50 = 6 nM), selectivity profile, and in vivo efficacy (up to 85% TGI in xenografts) provide a robust comparative baseline. Researchers can use CP-547632 to validate assay conditions and assess the relative potency and efficacy of new chemical entities targeting the VEGFR-2 pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for CP-547632 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.